Cas no 69668-84-4 (3-Hexenoic acid, butyl ester, (Z)-)
69668-84-4 structure
Product Name:3-Hexenoic acid, butyl ester, (Z)-
CAS No:69668-84-4
MF:C10H18O2
MW:170.248723506927
CID:391513
PubChem ID:5362621
Update Time:2025-04-19
3-Hexenoic acid, butyl ester, (Z)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Hexenoic acid, butyl ester, (Z)-
- (Z)-3-Hexenoic acid butyl ester
- butyl (Z)-hex-3-enoate
- butyl cis-hex-3-enoate
- Butyl (Z)-3-hexenoate
- Butyl (3Z)-3-hexenoate #
- 69668-84-4
- SCHEMBL1759155
-
- Inchi: 1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5-
- InChI Key: XZKZOAYDHBSAQW-ALCCZGGFSA-N
- SMILES: O(C(C/C=C\CC)=O)CCCC
Computed Properties
- Exact Mass: 170.13074
- Monoisotopic Mass: 170.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
3-Hexenoic acid, butyl ester, (Z)- Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
69668-84-4 (3-Hexenoic acid, butyl ester, (Z)-) Related Products
- 16491-36-4(cis-3-Hexenyl butyrate)
- 64187-83-3(3-Hexenoic acid, ethylester, (3Z)-)
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- 33467-74-2((Z)-Hex-3-en-1-yl propionate)
- 2396-83-0(Ethyl hex-3-enoate)
- 26553-46-8(3-Hexenoic acid, ethylester, (3E)-)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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